molecular formula C7H4F2IN3O3 B11926761 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide

2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide

Cat. No.: B11926761
M. Wt: 343.03 g/mol
InChI Key: SPSLPPZZZIYJRW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of difluoromethyl, iodo, nitro, and carboxamide functional groups attached to a pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The addition of an iodine atom to the nitrated pyridine.

    Difluoromethylation: The incorporation of a difluoromethyl group.

    Carboxamidation: The formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and difluoromethylating agents for difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can introduce various functional groups .

Scientific Research Applications

2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro and iodo groups may contribute to its biological activity. The exact pathways and targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide
  • 2-(Difluoromethyl)-6-bromo-3-nitropyridine-5-carboxamide
  • 2-(Difluoromethyl)-6-iodo-3-aminopyridine-5-carboxamide

Uniqueness

2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its potential for pharmaceutical applications by improving metabolic stability and lipophilicity .

Properties

Molecular Formula

C7H4F2IN3O3

Molecular Weight

343.03 g/mol

IUPAC Name

6-(difluoromethyl)-2-iodo-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H4F2IN3O3/c8-5(9)4-3(13(15)16)1-2(7(11)14)6(10)12-4/h1,5H,(H2,11,14)

InChI Key

SPSLPPZZZIYJRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])C(F)F)I)C(=O)N

Origin of Product

United States

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